(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyrrolidine ring.
Esterification: The carboxyl group is esterified to form the methyl ester.
The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes are employed.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.
D-cysteine: The natural amino acid analog.
Pyrrolidine derivatives: Various substituted pyrrolidines with similar structures.
Uniqueness
(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its synthetic analog nature allows for tailored modifications to enhance its efficacy and application in various fields.
Properties
IUPAC Name |
methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYEFZGORKEBX-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665344 |
Source
|
Record name | Methyl (3S)-3-hydroxy-D-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405165-00-6 |
Source
|
Record name | Methyl (3S)-3-hydroxy-D-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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